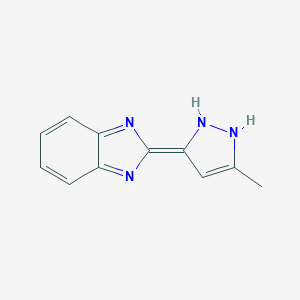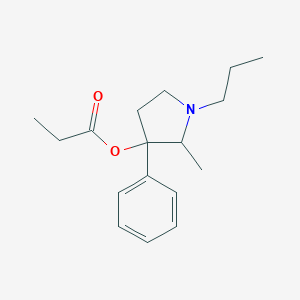
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate, also known as MPPP, is a synthetic compound that belongs to the class of synthetic opioids. MPPP is a potent analgesic that is used in scientific research for its ability to bind to opioid receptors in the brain and produce pain relief.
Mecanismo De Acción
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate works by binding to the opioid receptors in the brain. This binding activates the receptors, which leads to a decrease in the perception of pain. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate also produces a feeling of euphoria, which can lead to addiction.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both biochemical and physiological effects on the body. Biochemically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate binds to the opioid receptors in the brain and activates them. This activation leads to a decrease in the perception of pain. Physiologically, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate can cause respiratory depression, sedation, and a decrease in blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate in lab experiments is that it is a potent analgesic that can produce pain relief. This makes it useful for studying the mechanisms of pain relief and addiction. However, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also highly addictive and can cause respiratory depression, which can be dangerous. This limits its use in lab experiments and requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. One direction is to develop new drugs that target the opioid receptors in the brain without producing addiction or respiratory depression. Another direction is to study the long-term effects of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate on the brain and body. This could lead to a better understanding of the risks and benefits of using 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate for pain management. Additionally, research could focus on developing new methods for synthesizing 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate that are safer and more efficient.
Conclusion:
In conclusion, 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a synthetic opioid that is used in scientific research to study the mechanisms of pain relief and addiction. It works by binding to the opioid receptors in the brain and producing pain relief and euphoria. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate has both advantages and limitations for lab experiments, and there are several future directions for research on this compound. As with all scientific research, it is important to use caution and careful monitoring when working with 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate.
Métodos De Síntesis
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-phenyl-2-propanone and methylamine to produce N-methyl-1-phenyl-2-propanone. This intermediate is then reacted with pyrrolidine and propionic anhydride to produce 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate. The synthesis of 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is commonly used in scientific research to study the opioid receptors in the brain. It is used to understand the mechanisms of pain relief and addiction. 2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate is also used to study the effects of opioids on the central nervous system and to develop new drugs for pain management.
Propiedades
Número CAS |
102280-79-5 |
|---|---|
Nombre del producto |
2-Methyl-3-phenyl-1-propyl-3-pyrrolidinol propionate |
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(2-methyl-3-phenyl-1-propylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-12-18-13-11-17(14(18)3,20-16(19)5-2)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
Clave InChI |
ICONGZANQZOJQV-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
SMILES canónico |
CCCN1CCC(C1C)(C2=CC=CC=C2)OC(=O)CC |
Sinónimos |
2-methyl-3-phenyl-1-propyl-pyrrolidin-3-ol, propanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



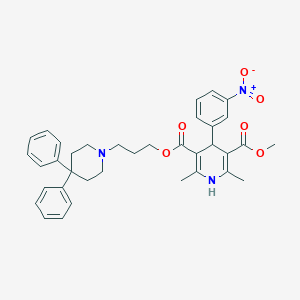
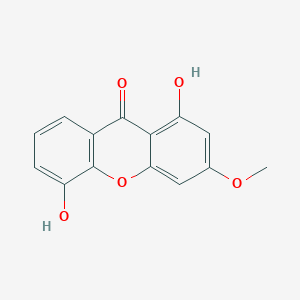


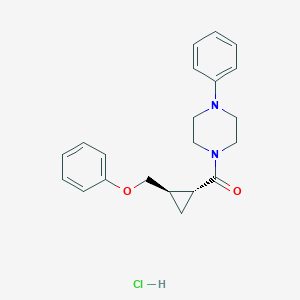
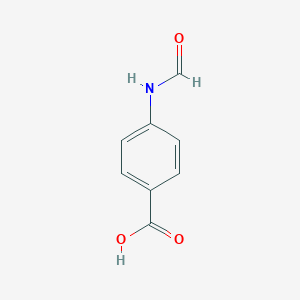
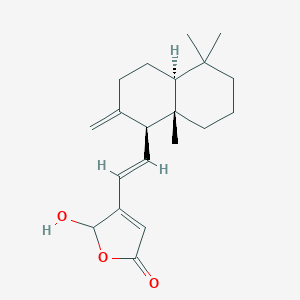
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)


